

Introduction: The Strategic Importance of a Trifunctional Pyridine Building Block

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Compound of Interest

Compound Name: *6-Bromo-5-methoxypyridin-2-amine*

Cat. No.: *B1354703*

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In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a celebrated pharmacophore, serving as the core of numerous therapeutic agents with activities ranging from anti-cancer and anti-inflammatory to antimicrobial and anti-Alzheimer.[1][2] Within this privileged class, **6-Bromo-5-methoxypyridin-2-amine** (CAS No. 79491-43-3) emerges as a particularly valuable and versatile building block.[3][4] Its strategic trifunctional arrangement—a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group—provides a rich platform for synthetic diversification and the development of novel bioactive molecules.[4]

This guide offers a comprehensive technical overview of **6-Bromo-5-methoxypyridin-2-amine**, moving beyond simple data recitation to explain the causality behind its reactivity and application. We will explore its physicochemical properties, plausible synthetic routes, core reactivity in cornerstone reactions, and detailed protocols for its use, providing researchers with the field-proven insights necessary for its effective implementation in drug discovery and development programs.[3][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in synthesis and analysis. **6-Bromo-5-methoxypyridin-2-amine** is typically a greyish-brown to light yellow solid under standard conditions.[3] Key identifying and physical properties are summarized below.

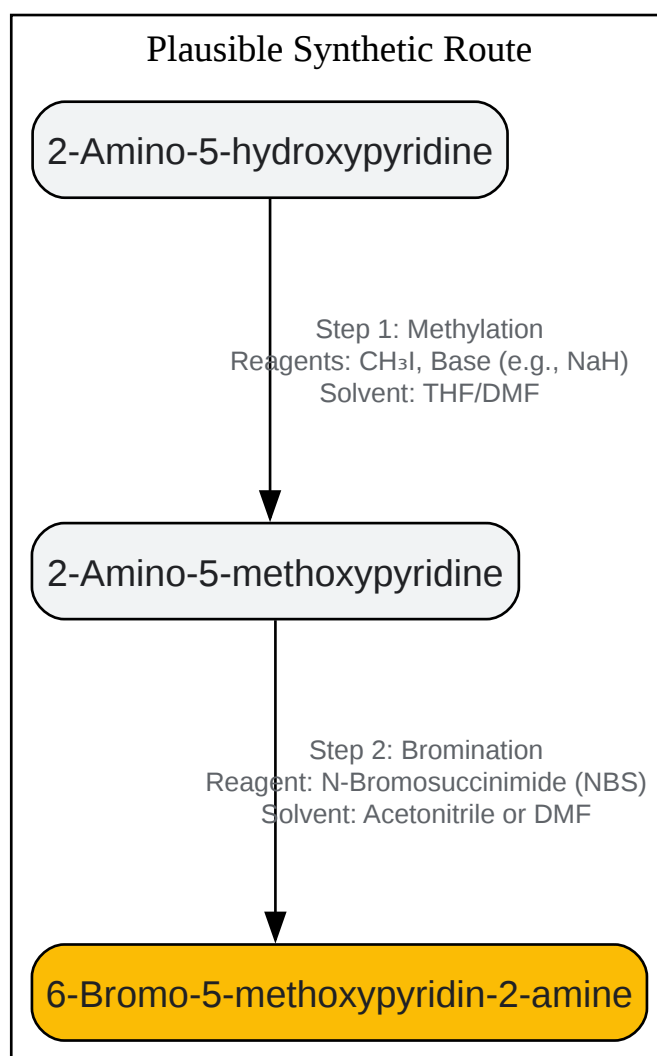
Property	Value	Source(s)
CAS Number	79491-43-3	[3][7][8][9]
Molecular Formula	C ₆ H ₇ BrN ₂ O	[3][7][8][10]
Molecular Weight	203.04 g/mol	[3][4][7]
Appearance	Greyish brown to light yellow solid	[3]
Melting Point	108-110 °C (crystallized from hexane)	[4][7]
Boiling Point (Predicted)	307.5 ± 37.0 °C at 760 mmHg	[4][7]
Density (Predicted)	1.6 ± 0.1 g/cm ³	[4][7]
Flash Point (Predicted)	139.8 ± 26.5 °C	[4][7]
SMILES	<chem>COC1=C(Br)N=C(N)C=C1</chem>	[4][10]
InChIKey	UNAKBWCLMAJBON-UHFFFAOYSA-N	[7][10]

Spectroscopic Insights

The ¹H NMR spectrum of **6-Bromo-5-methoxypyridin-2-amine** provides distinct signals that confirm its structure. The unique electronic environment created by the bromine, methoxy, and amine groups influences the chemical shifts of the aromatic protons, which, along with the characteristic signals for the methoxy and amino protons, allows for unambiguous identification. [4] Infrared (IR) spectroscopy further corroborates the structure by revealing characteristic absorption bands for N-H stretching (amino group), aromatic C-H stretching, and C=N stretching within the pyridine ring.[4]

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted aminopyridines involves the functionalization of a pre-existing pyridine core. The following diagram and protocol illustrate a plausible and logical pathway for the synthesis of **6-Bromo-5-methoxypyridin-2-amine**, based on analogous chemical transformations.[11][12][13]



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Plausible synthesis workflow for **6-Bromo-5-methoxypyridin-2-amine**.

Step-by-Step Experimental Protocol (Illustrative)

Expertise & Causality: This two-step approach is logical because it first installs the methoxy group, which is an ortho-, para-director, and then performs an electrophilic aromatic substitution (bromination). The pre-existing amino and the newly installed methoxy group will activate the ring and direct the incoming electrophile (Br⁺ from NBS) to the C6 position, which is sterically accessible and electronically favorable.

Step 1: Methylation of 2-Amino-5-hydroxypyridine

- **Inert Atmosphere:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-hydroxypyridine (1.0 eq).
- **Solvent & Base:** Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
- **Deprotonation:** Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas should be observed. Stir for 30 minutes at 0 °C after the addition is complete.
- **Alkylation:** Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude 2-amino-5-methoxypyridine via flash column chromatography.

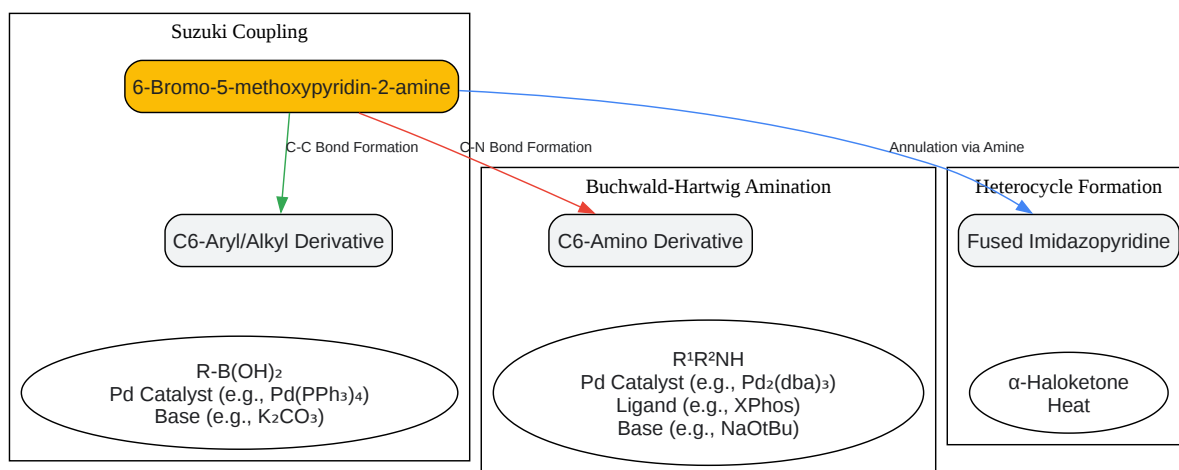
Step 2: Regioselective Bromination

- **Dissolution:** In a separate flask, dissolve the purified 2-amino-5-methoxypyridine (1.0 eq) from Step 1 in acetonitrile.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room temperature. The reaction may be slightly exothermic.
- **Reaction:** Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the starting material by TLC.
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

- Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate to remove any remaining bromine, followed by brine. Dry over Na_2SO_4 , filter, and concentrate. The resulting solid, **6-Bromo-5-methoxypyridin-2-amine**, can be further purified by recrystallization from a suitable solvent system like hexane/ethyl acetate to achieve high purity ($\geq 95\%$).^{[3][4][7]}

Reactivity and Key Transformations in Drug Discovery

The synthetic utility of **6-Bromo-5-methoxypyridin-2-amine** is anchored in the distinct reactivity of its three functional groups. The bromine atom is the primary handle for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug synthesis.^{[4][14]}



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Key synthetic transformations of **6-Bromo-5-methoxypyridin-2-amine**.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The C-Br bond at the 6-position of the pyridine ring is highly susceptible to oxidative addition by a Palladium(0) catalyst, making this compound an excellent substrate for coupling with a wide variety of aryl, heteroaryl, or alkyl boronic acids and esters.^{[14][15]} This reaction is instrumental for scaffold elaboration, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents.^{[16][17]}

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

- **Vessel Preparation:** In an oven-dried Schlenk tube, add **6-Bromo-5-methoxypyridin-2-amine** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K_2CO_3 , 2.5 eq).
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$ (0.05 eq).
- **Inerting:** Seal the tube with a rubber septum, and cycle between vacuum and argon or nitrogen three times to ensure an inert atmosphere.
- **Solvent Addition:** Add a degassed solvent mixture, typically dioxane/water (4:1), via syringe.
- **Reaction:** Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for 8-12 hours.
- **Monitoring & Work-up:** Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the 5-methoxy-6-phenylpyridin-2-amine.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical transformation in the synthesis of pharmaceuticals.^{[18][19]} The reactivity of the C-Br bond in **6-Bromo-5-methoxypyridin-2-amine** is significantly higher than a corresponding C-Cl bond, allowing for amination under milder conditions with lower catalyst loadings.^[14] This reaction

allows for the introduction of primary or secondary amines at the C6 position, creating novel aminopyridine derivatives for biological screening.[\[20\]](#)

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

- **Vessel Preparation:** To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add **6-Bromo-5-methoxypyridin-2-amine** (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).
- **Base Addition:** Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
- **Solvent & Reagents:** Add anhydrous, degassed toluene or dioxane, followed by morpholine (1.2 eq) via syringe.
- **Reaction:** Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
- **Monitoring & Work-up:** After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- **Purification:** Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to isolate 5-methoxy-6-morpholinopyridin-2-amine.

Applications in Research and Development

6-Bromo-5-methoxypyridin-2-amine is not merely a synthetic curiosity; it is a validated intermediate in the synthesis of high-value compounds across multiple sectors.

- **Pharmaceutical Development:** It is a key building block for synthesizing compounds targeting neurological disorders.[\[3\]](#) Its derivatives have been investigated as potential anti-inflammatory and anti-cancer agents, leveraging the 2-aminopyridine core's ability to interact with various biological targets like kinases.[\[3\]](#)[\[21\]](#)
- **Agrochemical Chemistry:** The compound serves as an intermediate in the formulation of advanced herbicides and fungicides, where the pyridine scaffold is a common feature.[\[3\]](#)

- Biochemical Research: Researchers utilize this molecule to synthesize specific enzyme inhibitors and molecular probes to explore biological pathways and mechanisms of action.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **6-Bromo-5-methoxypyridin-2-amine** is paramount for ensuring personnel safety.

Hazard Category	Precautionary Measures and Recommendations
Health Hazards	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [22] [23]
Personal Protective Equipment (PPE)	Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.
Handling	Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7] [23] Avoid contact with skin, eyes, and clothing. [7] Wash hands thoroughly after handling. [24]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. [7] [23] Recommended storage temperature is 0-8 °C. [8] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.
First Aid	Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. [23] [24] Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. [24] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [23] [24]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [23] [24]

Conclusion

6-Bromo-5-methoxypyridin-2-amine is a high-value, strategically functionalized building block for chemical synthesis. Its predictable reactivity, particularly in robust and scalable palladium-

catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug discovery and materials science. By understanding its properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and efficiently leverage this versatile intermediate to construct novel and complex molecular architectures, accelerating the development of next-generation therapeutics and functional materials.

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